2-Chloro-6-methylbenzoyl chloride
Overview
Description
2-Chloro-6-methylbenzoyl chloride is an organic compound with the molecular formula C8H6Cl2O. It is a derivative of benzoyl chloride and is known for its applications in various chemical reactions and industrial processes . This compound is characterized by the presence of a chlorine atom and a methyl group attached to the benzene ring, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-6-methylbenzoyl chloride can be synthesized through several methods. One common approach involves the chlorination of 6-methylbenzoic acid using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents . The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced equipment and controlled reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-methylbenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to 2-chloro-6-methylbenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or primary amines are commonly used under mild to moderate conditions.
Major Products
The major products formed from these reactions include substituted benzoyl derivatives, benzyl alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Chloro-6-methylbenzoyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-6-methylbenzoyl chloride involves its reactivity towards nucleophiles, leading to the formation of various substituted products. The chlorine atom in the compound is highly reactive, making it susceptible to nucleophilic attack. This reactivity is exploited in synthetic chemistry to introduce different functional groups into the benzoyl framework .
Comparison with Similar Compounds
Similar Compounds
Benzoyl Chloride: A simpler derivative without the chlorine and methyl substituents.
2-Chlorobenzoyl Chloride: Similar structure but lacks the methyl group.
6-Methylbenzoyl Chloride: Similar structure but lacks the chlorine atom.
Uniqueness
2-Chloro-6-methylbenzoyl chloride is unique due to the presence of both chlorine and methyl groups on the benzene ring. This dual substitution pattern enhances its reactivity and versatility in organic synthesis compared to its simpler analogs.
Properties
IUPAC Name |
2-chloro-6-methylbenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRWNQSMJBAKCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625308 | |
Record name | 2-Chloro-6-methylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89894-44-0 | |
Record name | 2-Chloro-6-methylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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